

(R)-Clevidipine-13C,d3 chemical structure and properties

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Compound of Interest

Compound Name: (R)-Clevidipine-13C,d3

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An In-depth Technical Guide to (R)-Clevidipine-13C,d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **(R)-Clevidipine-13C,d3**. Given that this compound is a stable isotope-labeled version of (R)-Clevidipine, this guide also extensively covers the pharmacological and pharmacokinetic properties of the parent compound, clevidipine, to provide a thorough context for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(R)-Clevidipine-13C,d3 is a deuterated and 13C-labeled isotopologue of Clevidipine.[1][2] Stable isotope-labeled compounds are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for therapeutic drug monitoring and pharmacokinetic studies.[1][3]

The IUPAC name for a related labeled impurity is 4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(trideuterio(13C)methoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid.[4] This suggests the labeling is on the methoxycarbonyl group.

Chemical Structure of (R)-Clevidipine The chemical structure of the parent compound, (R)-Clevidipine, is shown below. In **(R)-Clevidipine-13C,d3**, one carbon atom and three hydrogen atoms in the methoxycarbonyl group are replaced with their respective stable isotopes.

Image of the chemical structure of (R)-Clevidipine should be here. (A visual representation would be included in a final document).

Physicochemical Properties

The following table summarizes the key physicochemical properties of Clevidipine and its labeled analogue. Most experimental data is available for the unlabeled form.

Property	(R)-Clevidipine	(R)-Clevidipine- 13C,d3 (and related impurities)	Reference(s)
Molecular Formula	C ₂₁ H ₂₃ Cl ₂ NO ₆	C ₁₅ ¹³ CH ₁₂ D ₃ Cl ₂ NO ₄ (for a related impurity)	[5],[6]
Molecular Weight	456.3 g/mol	~360.21 g/mol (for a related impurity)	[5],[6]
IUPAC Name	5-O- (butanoyloxymethyl) 3-O-methyl (4R)-4- (2,3- dichlorophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	4-(2,3- dichlorophenyl)-2,6- dimethyl-5- (trideuterio(¹³ C)metho xycarbonyl)-1,4- dihydropyridine-3- carboxylic acid (for a related impurity)	[5],[4]
Appearance	White to off-white powder	Not specified	
Solubility	Practically insoluble in water	Not specified	
XLogP3	4.3	3.2 (for a related impurity)	[5],[4]
Hydrogen Bond Donor Count	1	2 (for a related impurity)	[5],[4]
Hydrogen Bond Acceptor Count	6	5 (for a related impurity)	[5],[4]

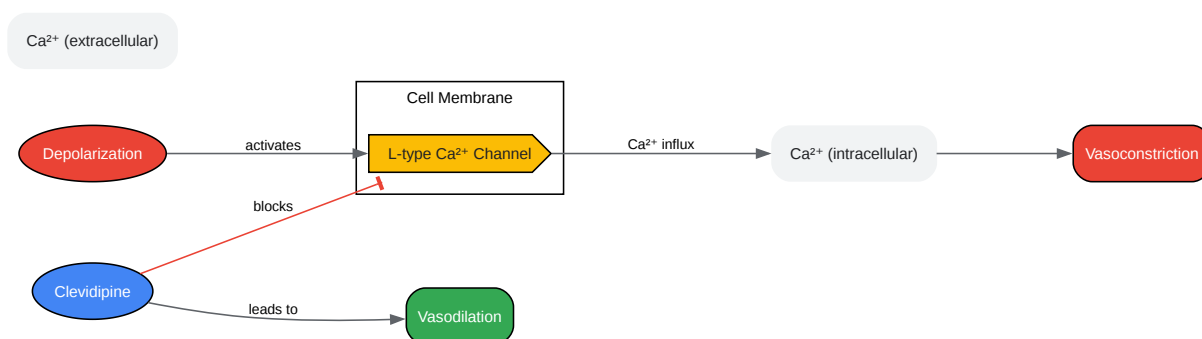
Pharmacology and Mechanism of Action of Clevidipine

Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.[7][8] It is characterized by its rapid onset, short duration of action, and high selectivity for vascular smooth muscle over myocardial tissue.[9][10] This selectivity results in arterial vasodilation and a reduction in systemic vascular resistance, thereby lowering blood pressure with minimal impact on cardiac contractility or conduction.[1][9]

The primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in the smooth muscle cells of the vascular system.[7][11] Under normal physiological conditions, the influx of calcium ions through these channels triggers a cascade of events leading to muscle contraction and vasoconstriction.[7] By binding to these channels, clevidipine reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation.[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of clevidipine in vascular smooth muscle cells.



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Caption: Mechanism of action of Clevidipine.

Pharmacokinetics of Clevidipine

Clevidipine is administered intravenously and exhibits a rapid onset of action, typically within 2 to 4 minutes.^{[7][11]} It has a very short half-life, making it highly titratable for precise blood pressure control in critical care settings.^{[7][12]}

Parameter	Value	Reference(s)
Administration	Intravenous infusion	^[11]
Onset of Action	2-4 minutes	^[7]
Initial Half-life	Approximately 1 minute	^{[8][12]}
Terminal Half-life	Approximately 15 minutes	^{[8][12]}
Metabolism	Rapidly hydrolyzed by esterases in the blood and extravascular tissues	^{[7][8]}
Metabolites	Inactive carboxylic acid metabolite (H152/81)	^[8]
Protein Binding	>99.5%	^[12]
Excretion	Metabolites excreted in urine (63-74%) and feces (7-22%)	^[11]

The metabolism of clevidipine by ubiquitous esterases is a key feature, as it is independent of hepatic or renal function, reducing the likelihood of drug-drug interactions and the need for dose adjustments in patients with liver or kidney impairment.^{[7][12]}

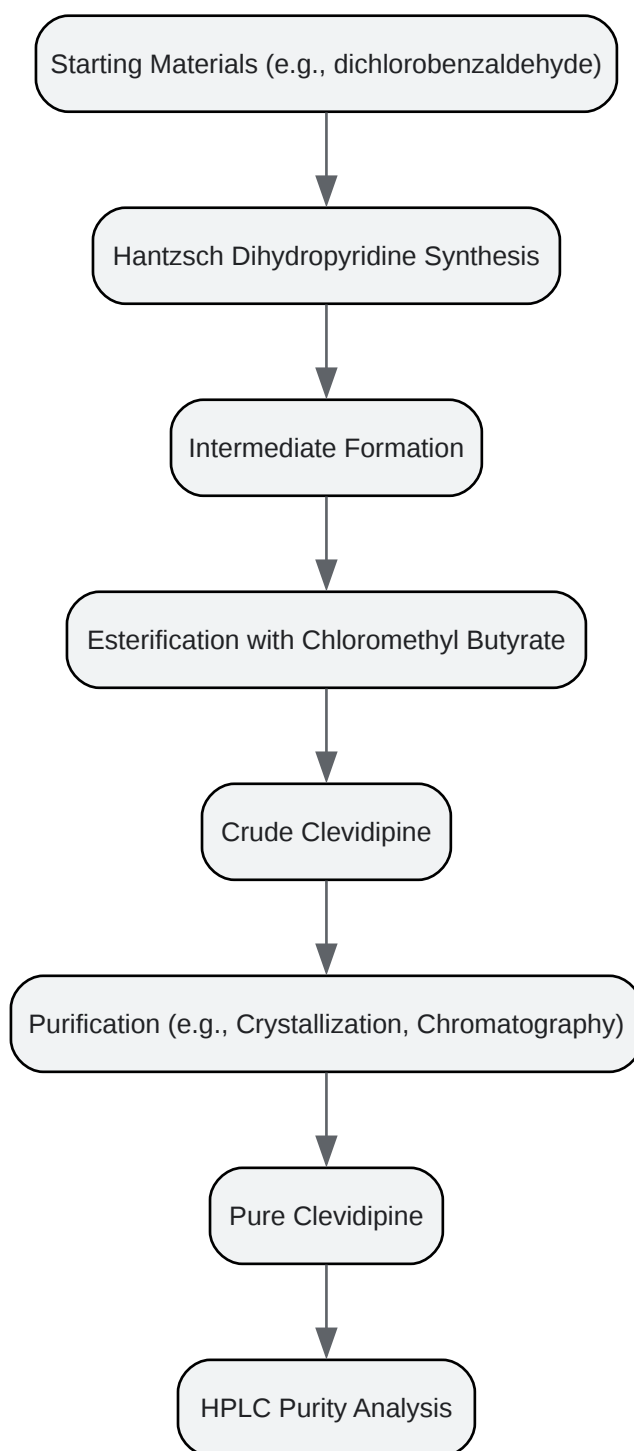
Experimental Protocols

While specific experimental protocols for **(R)-Clevidipine-13C,d3** are not publicly available, the following sections describe generalized methodologies relevant to the synthesis, characterization, and application of clevidipine and its isotopologues.

Synthesis and Purification of Clevidipine

The synthesis of clevidipine generally involves multi-step chemical reactions. While specific patents detail various routes, a general approach is outlined below.^[13] The synthesis of **(R)-Clevidipine-13C,d3** would require the use of appropriately labeled starting materials.

General Synthetic Workflow



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Caption: General synthetic workflow for Clevidipine.

Purification: Purification of the final product is critical to ensure high purity. Methods often involve crystallization from solvents like diisopropyl ether.[13] Purity is typically assessed by

High-Performance Liquid Chromatography (HPLC).[13][14]

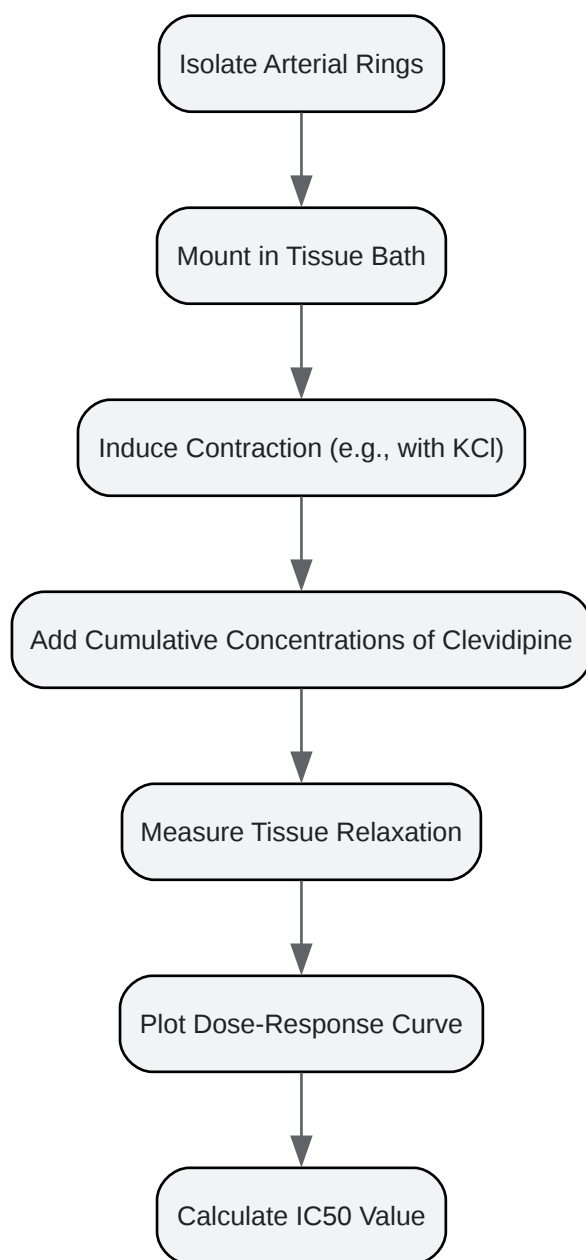
In Vitro IC50 Determination for Calcium Channel Blockade

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For clevidipine, this would be its ability to block L-type calcium channels. A common method to determine the IC50 of a calcium channel blocker is through in-vitro assays using isolated tissues or cells.[15][16]

Experimental Protocol Outline:

- Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in a tissue bath containing a physiological salt solution.[16]
- Contraction Induction: Induce contraction of the arterial rings with a depolarizing agent like high-concentration potassium chloride (KCl).[15]
- Cumulative Concentration-Response: Add the calcium channel blocker (e.g., clevidipine) in a cumulative, concentration-dependent manner.[15]
- Measurement of Relaxation: Measure the relaxation of the pre-contracted tissue at each concentration of the drug.
- Data Analysis: Plot the percentage of relaxation against the logarithm of the drug concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of the drug that produces 50% of the maximal relaxation.

Workflow for IC50 Determination



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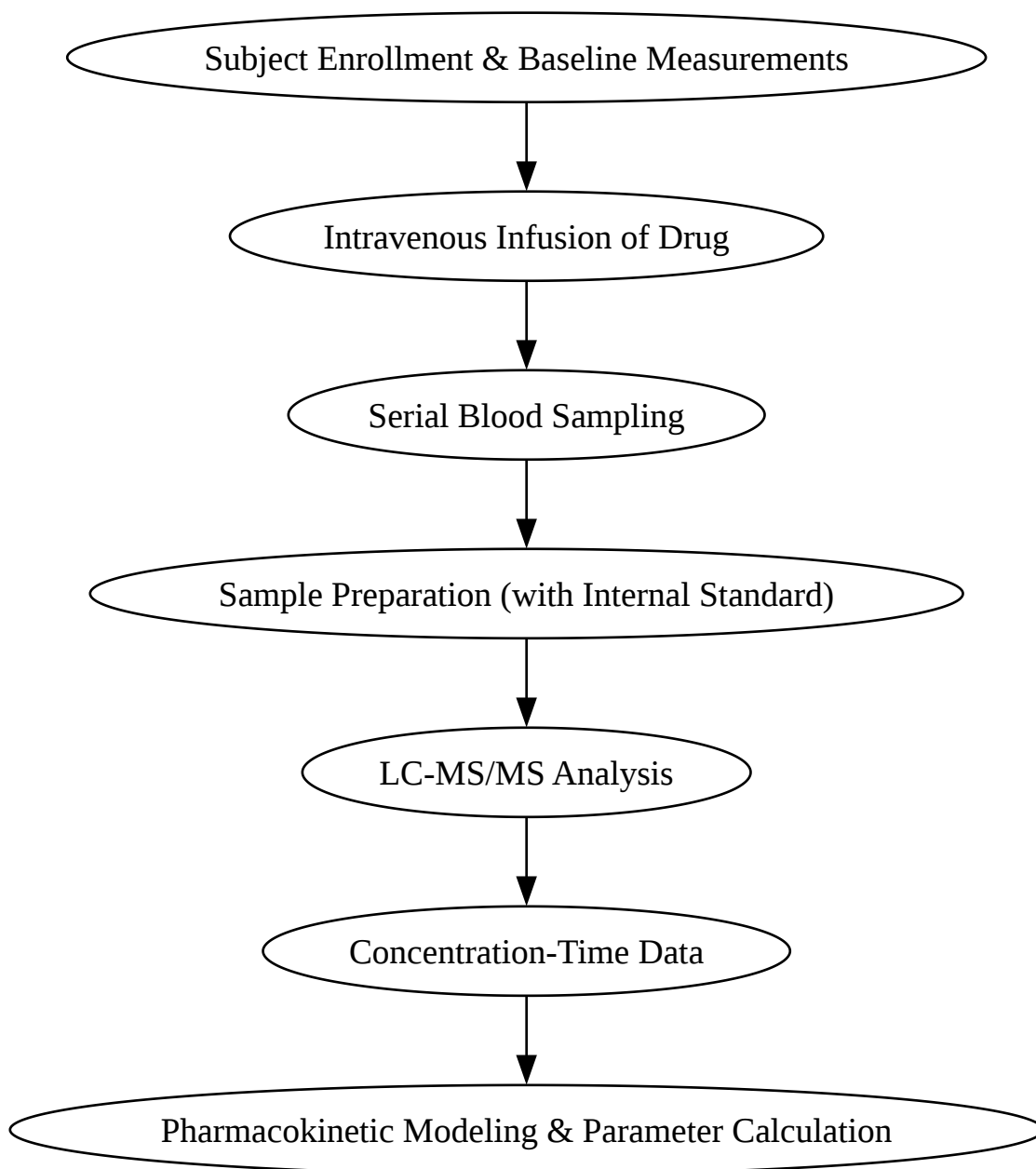
Caption: Workflow for in-vitro IC50 determination.

Pharmacokinetic Study Protocol

Pharmacokinetic studies in humans or animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.^[17] For an intravenously administered drug like clevidipine, the protocol would involve the following steps.

Experimental Protocol Outline:

- Subject Enrollment: Select healthy volunteers or a relevant patient population.
- Drug Administration: Administer the drug via a constant intravenous infusion.[\[18\]](#)[\[19\]](#)
- Blood Sampling: Collect blood samples at predefined time points during and after the infusion.[\[18\]](#)
- Sample Processing and Analysis: Process the blood samples (e.g., whole blood, plasma) and quantify the concentration of the parent drug and its major metabolites using a validated analytical method like LC-MS/MS.[\[3\]](#) **(R)-Clevidipine-13C,d3** would be used as an internal standard in this step.
- Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.[\[18\]](#)



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